(6R)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one
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Overview
Description
(6R)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one is a complex organic compound with a unique structure that includes a morpholine ring substituted with a benzyloxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyloxy Group: This step often involves the protection of phenol followed by benzylation using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(6R)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base for benzylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(6R)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (6R)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.
Uniqueness
(6R)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its morpholine ring and benzyloxyphenyl group make it a versatile compound for various applications, setting it apart from other similar compounds.
Properties
CAS No. |
920802-92-2 |
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Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(6R)-4-methyl-6-(4-phenylmethoxyphenyl)morpholin-3-one |
InChI |
InChI=1S/C18H19NO3/c1-19-11-17(22-13-18(19)20)15-7-9-16(10-8-15)21-12-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3/t17-/m0/s1 |
InChI Key |
VLEOELPIBIJUSP-KRWDZBQOSA-N |
Isomeric SMILES |
CN1C[C@H](OCC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CN1CC(OCC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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